molecular formula C12H26O2Si B1312199 Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 118794-69-7

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B1312199
CAS No.: 118794-69-7
M. Wt: 230.42 g/mol
InChI Key: QRPJDVQNRZJLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a derivative of hexanal (C₆H₁₂O) modified by the introduction of a tert-butyldimethylsilyl (TBDMS) ether group at the 6-position. This substitution replaces a hydrogen atom on the terminal carbon of the hexanal chain with a bulky silyl-protected oxygen, significantly altering its physical and chemical properties. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups, enhancing stability and lipophilicity . While hexanal itself is a volatile aldehyde with a grassy, fresh-cut grass odor , the silylated derivative is expected to exhibit reduced volatility and increased molecular weight, making it more suitable for specialized synthetic applications.

Hexanal, the parent compound, is a C₆ aldehyde produced via the lipoxygenase pathway in plants, contributing to green, fatty, or fruity aromas in foods . Its concentration in natural products like winter melon juice can exceed 3,000 μg/L, playing a critical role in flavor profiles .

Properties

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h10H,6-9,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPJDVQNRZJLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456242
Record name Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118794-69-7
Record name Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be synthesized through several synthetic routes. One common method involves the reaction of hexanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction typically occurs at room temperature and yields the desired compound after purification .

Industrial Production Methods

In industrial settings, the production of Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hexanoic acid.

    Reduction: Reduction reactions can convert it to hexanol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Hexanoic acid

    Reduction: Hexanol

    Substitution: Various silyl ether derivatives

Scientific Research Applications

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.

    Biology: Employed in the study of lipid oxidation and as a biomarker for oxidative stress.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of flavors and fragrances due to its fruity odor

Mechanism of Action

The mechanism by which Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects involves its interaction with various molecular targets. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at specific sites. In biological systems, it can interact with cellular components, influencing oxidative stress pathways and lipid metabolism.

Comparison with Similar Compounds

Hexanal (C₆H₁₂O)

Physical Properties :

  • Molecular weight : 100.16 g/mol
  • Boiling point : 131°C
  • Odor threshold : 4.5–50 μg/L (orthonasal), 10.5–16 μg/L (retronasal)
  • Solubility : Slightly soluble in water, miscible with organic solvents.

Reactivity :

  • The aldehyde group undergoes nucleophilic additions and oxidations. It is prone to autoxidation, forming carboxylic acids .

Pentanal (C₅H₁₀O) and Heptanal (C₇H₁₄O)

Structural Differences :

  • Pentanal (C₅) and heptanal (C₇) differ in chain length, affecting volatility and odor profiles.

Physical Properties :

Compound Molecular Weight (g/mol) Boiling Point (°C) Odor Description
Pentanal 86.13 103 Pungent, fruity
Heptanal 114.19 155 Fatty, citrus

1-Hexanol, 6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-

Structural Differences :

  • A silylated alcohol rather than an aldehyde, with a hydroxyl group protected by TBDMS at the 6-position .

Physical Properties :

  • Molecular weight : ~228.4 g/mol (estimated).
  • Volatility : Lower than hexanal due to the bulky silyl group.

(E)-2-Hexenal and Hexyl Acetate

Functional Groups :

  • (E)-2-Hexenal: α,β-unsaturated aldehyde.
  • Hexyl acetate: Ester.

Hexanal Dimethyl Acetal

Structural Differences :

  • The aldehyde is protected as an acetal (two methoxy groups).

Physical Properties :

  • Molecular weight : 146.23 g/mol.
  • Boiling point : 163–164°C .

Reactivity :

  • Stable under basic conditions but hydrolyzes in acidic environments to regenerate hexanal .

Data Tables

Table 1: Physical Properties of Hexanal and Analogues

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Hexanal 100.16 131 Food preservation, antimicrobial
Hexanal, 6-TBDMS-O- (silylated) ~228.4 (estimated) >200 (estimated) Synthetic intermediates
Pentanal 86.13 103 Flavor industry
Heptanal 114.19 155 Fragrance formulations
Hexanal dimethyl acetal 146.23 163–164 Solvent, flavoring

Table 2: Reactivity and Stability

Compound Stability Key Reactivity
Hexanal Low (volatile) Oxidizes to hexanoic acid; nucleophilic additions
Hexanal, 6-TBDMS-O- High (silyl group) Stable under basic conditions; cleaved by fluoride
(E)-2-Hexenal Moderate Conjugated system stabilizes aldehyde
Hexanal dimethyl acetal High (acetal) Hydrolyzes in acid to hexanal

Notes

  • Comparisons are extrapolated from structural analogs and general silyl chemistry.
  • The TBDMS group’s steric bulk likely reduces volatility and enhances solubility in non-polar solvents, critical for synthetic applications .

Biological Activity

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS No. 118794-69-7) is a colorless organic compound notable for its fruity odor and significant applications in various scientific fields, particularly in organic synthesis and biological research. This article explores its biological activity, synthesis methods, and potential implications in health and industry.

  • Molecular Formula : C₁₃H₂₈O₂Si
  • Molecular Weight : 230.42 g/mol
  • CAS Number : 118794-69-7

Synthesis Methods

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be synthesized through several methods:

  • Reagent Method :
    • Reaction of hexanal with tert-butyldimethylsilyl chloride.
    • Base: Imidazole or pyridine.
    • Conditions: Room temperature.
  • Industrial Production :
    • Large-scale synthesis using automated reactors with controlled temperature and pressure to ensure high yield and purity.

Biological Activity

The biological activity of Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has been investigated in various studies, focusing on its role as a potential biomarker for oxidative stress and its effects on lipid metabolism.

Hexanal interacts with cellular components influencing oxidative stress pathways. It can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites.

Case Studies and Research Findings

  • Lipid Oxidation Studies :
    • Hexanal has been employed in studies examining lipid oxidation processes, which are critical in understanding various diseases including cardiovascular conditions and neurodegenerative disorders.
  • Antioxidant Activity :
    • Research indicates that Hexanal derivatives exhibit antioxidant properties, potentially mitigating oxidative damage in cells. For example, studies have shown that certain silyl ethers derived from Hexanal can scavenge free radicals effectively.
  • Drug Delivery Systems :
    • Investigated for its potential use as a precursor in drug delivery systems due to its ability to modify the release profiles of pharmaceutical compounds.
  • Cytotoxicity Tests :
    • In vitro studies demonstrated significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
HexanalAldehydeBasic lipid oxidation studies
HexanolAlcoholReduced form; less reactive
Silyl EthersVariousEnhanced stability and reactivity

Q & A

Basic: What is the synthetic methodology for introducing the tert-butyldimethylsilyl (TBS) protecting group to 6-hydroxyhexanal?

The TBS group is introduced via silylation of the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole. This reaction typically occurs in anhydrous dimethylformamide (DMF) or dichloromethane under inert atmosphere (argon/nitrogen) to prevent hydrolysis . For example, Zr-catalyzed carboalumination reactions employ silylated aldehydes as intermediates, where precise stoichiometry and temperature control (0–25°C) are critical for regioselectivity .

Basic: Which spectroscopic techniques are most effective for characterizing this silyl-protected aldehyde?

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm molecular weight and fragmentation patterns. For instance, HRMS (ES+) with m/z values matching calculated isotopic distributions (e.g., [M – OH]+ peaks) ensures structural fidelity .
  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify key signals, such as the aldehyde proton (~9.5 ppm) and TBS methyl groups (0.0–0.2 ppm) .
  • LogP Analysis: Experimental logP values (e.g., 1.78 for hexanal derivatives) provide insights into hydrophobicity, critical for chromatographic purification .

Advanced: How can reaction conditions be optimized to prevent premature deprotection of the TBS group during synthetic steps?

  • Solvent Selection: Aprotic solvents (e.g., THF, DCM) minimize hydrolysis. Evidence shows incompatibility with strong acids/bases, necessitating pH-neutral conditions .
  • Temperature Control: Reactions involving Grignard or organometallic reagents require temperatures below 0°C to avoid desilylation .
  • Inert Atmosphere: Rigorous exclusion of moisture via argon purging preserves silyl ether stability .

Advanced: What strategies are employed for selective deprotection of the TBS group in the presence of acid-sensitive functionalities?

Fluoride-based reagents like tetra-n-butylammonium fluoride (TBAF) in THF selectively cleave silyl ethers without affecting esters or ketones. For example, TBAF-mediated deprotection in dihydroxycholecalciferol synthesis proceeds at 25°C with >90% yield . Alternative methods include buffered acetic acid (pH 4–5) for mild deprotection .

Basic: What role does this compound play in pharmaceutical intermediate synthesis?

It serves as a key intermediate in β-lactam antibiotics (e.g., faropenem) and statins (e.g., simvastatin). The TBS group protects hydroxyl groups during multi-step syntheses, enabling selective functionalization of other sites . For instance, in meropenem synthesis, silylation prevents undesired side reactions during β-lactam ring formation .

Advanced: How can researchers address analytical challenges in quantifying trace impurities in silylated aldehyde samples?

  • GC-MS with Derivatization: Trimethylsilylation of residual hydroxyl groups enhances volatility for precise impurity profiling .
  • HPLC-UV/ELSD: Reverse-phase columns (C18) with acetonitrile/water gradients resolve silylated analogs based on hydrophobicity differences .
  • Isotopic Labeling: 29Si^{29}\text{Si} NMR distinguishes silyl ether regioisomers in complex mixtures .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Ventilation: Use fume hoods to avoid inhalation of volatile aldehydes .
  • Incompatibility Management: Store separately from strong oxidizers (e.g., peroxides) and acids to prevent explosive reactions .
  • PPE: Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.